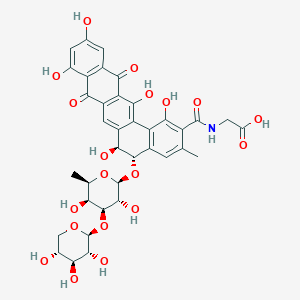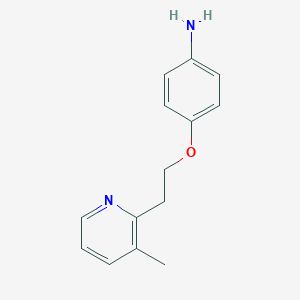
2-(3,5-Dimethylphenyl)-2-methylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with a structure similar to “2-(3,5-Dimethylphenyl)-2-methylpropanenitrile” belong to the class of organic compounds known as aromatic compounds. They contain a benzene ring, which is a six-membered cyclic ring with alternating double bonds .
Molecular Structure Analysis
The molecular structure of similar compounds often includes a benzene ring substituted with various functional groups . The exact structure would depend on the specific compound .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the functional groups present in the molecule. For instance, they might undergo reactions like cyclization or cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary greatly. For instance, “2-(3,5-Dimethylphenyl)ethanol” has a molecular weight of 150.22 g/mol and a topological polar surface area of 20.2 Ų .Scientific Research Applications
Application in Transesterification Studies
Research by Jackman, Petrei, and Smith (1991) in the Journal of the American Chemical Society delves into the transesterification of 3,5-dimethylphenolate/3,5-dimethylphenyl esters in various solvents. This study is crucial for understanding the chemical behavior of compounds related to 2-(3,5-Dimethylphenyl)-2-methylpropanenitrile in different solvent environments, providing insights into their reactivity and potential applications in chemical synthesis (Jackman, Petrei, & Smith, 1991).
Luminescence Sensing of Benzaldehyde
Shi et al. (2015) synthesized lanthanide(III)-organic frameworks using a compound structurally similar to 2-(3,5-Dimethylphenyl)-2-methylpropanenitrile. These frameworks displayed selective sensitivity to benzaldehyde-based derivatives, highlighting their potential as fluorescence sensors in chemical and environmental monitoring (Shi, Zhong, Guo, & Li, 2015).
Preparation of Telechelics
Wei, Challa, and Reedijk (1991) conducted studies on the copolymerization of 2,6-dimethylphenol with related compounds, resulting in telechelics with potential applications in polymer chemistry. This research expands the understanding of polymerization processes involving derivatives of 2-(3,5-Dimethylphenyl)-2-methylpropanenitrile (Wei, Challa, & Reedijk, 1991).
Synthesis and Characterization of Polymers
Vijayanand et al. (2002) synthesized and characterized homopolymers and copolymers using 3,5-dimethylphenyl methacrylate. Their research offers insights into the properties of polymers derived from compounds similar to 2-(3,5-Dimethylphenyl)-2-methylpropanenitrile, which can be applied in various industrial applications (Vijayanand, Radhakrishnan, Prasath, & Nanjundan, 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3,5-dimethylphenyl)-2-methylpropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-9-5-10(2)7-11(6-9)12(3,4)8-13/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZSXJIAAJEONQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)(C)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00558839 |
Source


|
| Record name | 2-(3,5-Dimethylphenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylphenyl)-2-methylpropanenitrile | |
CAS RN |
93748-07-3 |
Source


|
| Record name | 2-(3,5-Dimethylphenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

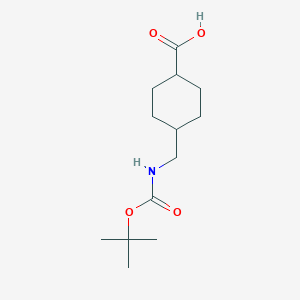

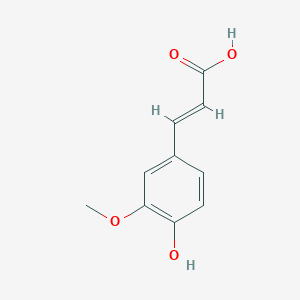
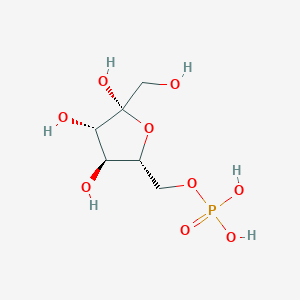
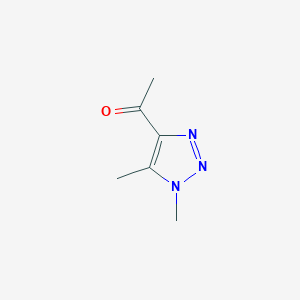
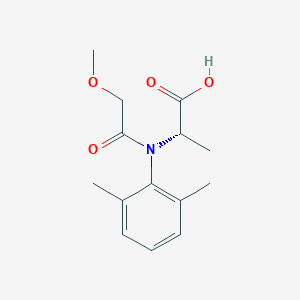
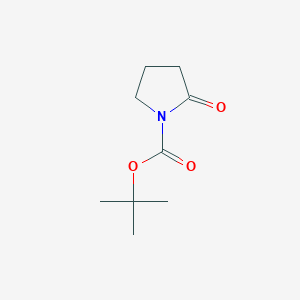
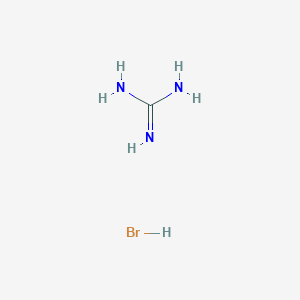
![1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B125027.png)
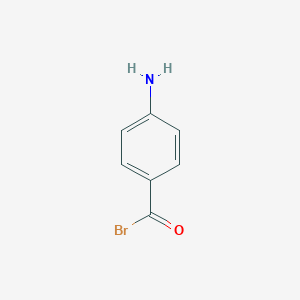
![[(2,3-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B125034.png)

